Product packaging for 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide(Cat. No.:)

6-Thia-7-azaspiro[3.4]octane 6,6-dioxide

Cat. No.: B13478854
M. Wt: 161.22 g/mol
InChI Key: MYJBLABATLXUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Thia-7-azaspiro[3.4]octane 6,6-dioxide (CAS 2361792-29-0) is a spirocyclic sultam that serves as a novel, multifunctional module in medicinal chemistry and drug discovery research . As part of the thia/oxa-azaspiro[3.4]octane family, this scaffold is intentionally designed to provide high three-dimensionality and structural diversity, moving beyond flat molecular architectures . This compound is a spirocyclic γ-sultam, a class known for its valuable physicochemical properties. These include very low basicity, increased acidity, enhanced aqueous solubility, and stability against protease-catalyzed degradation, making it a superior bioisostere for saturated nitrogen heterocycles like pyrrolidine . Its mechanism of action is application-dependent but fundamentally, the molecule acts as a versatile, sp3-rich building block. It is engineered to offer novel substitution patterns and frameworks that can mimic privileged saturated heterocycles, thereby facilitating the exploration of new chemical space in lead-oriented synthesis . Researchers can utilize this advanced intermediate to construct sophisticated molecular architectures, particularly in the development of pharmaceutical candidates that require defined three-dimensional shapes. The synthetic routes to such compounds have been established to allow for enantioselective synthesis and scaling, providing robust access for research programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2S B13478854 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

6λ6-thia-7-azaspiro[3.4]octane 6,6-dioxide

InChI

InChI=1S/C6H11NO2S/c8-10(9)5-6(4-7-10)2-1-3-6/h7H,1-5H2

InChI Key

MYJBLABATLXUDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNS(=O)(=O)C2

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 6 Thia 7 Azaspiro 3.4 Octane 6,6 Dioxide

Reactivity of the Spirocyclic Core

The inherent reactivity of the 6-thia-7-azaspiro[3.4]octane 6,6-dioxide core lies primarily in the nitrogen atom of the azetidine (B1206935) ring and the sulfone moiety of the thiolane ring. These sites provide opportunities for selective chemical transformations.

The secondary amine of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide array of substituents. This process, known as N-functionalization, is fundamental to modifying the molecule's properties. Common transformations include N-alkylation and N-acylation. For related azaspiro[3.4]octane systems, N-methyl derivatives have been prepared through N-alkylation reactions. researchgate.net

A prevalent strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom. This not only modulates reactivity but also serves as a synthetic handle. For instance, the synthesis of related thia-azaspiro[3.4]octanes often begins with an N-Boc protected azetidinone precursor. lookchem.com The Boc group can be removed under acidic conditions, revealing the secondary amine for further modification. This sequential functionalization is critical when multiple reactive sites are present, as demonstrated in the creation of orthogonally protected bis-amine derivatives of the scaffold. lookchem.com

Table 1: Examples of N-Functionalization Reactions on Azaspirocyclic Scaffolds Data based on analogous azaspirocyclic systems.

Reaction TypeReagent/CatalystProduct TypeReference
N-AlkylationMethyl Iodide (CH₃I)N-Methyl derivative researchgate.net
N-AcylationBoc Anhydride ((Boc)₂O)N-Boc protected amine lookchem.com
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl/Aryl derivativeGeneral Method
N-ArylationAryl Halide, Pd catalystN-Aryl derivativeGeneral Method

The sulfone group in the thiolane ring is a strongly electron-withdrawing and relatively inert functional group. nih.gov This stability makes it a robust component of the scaffold under many reaction conditions. However, its electron-withdrawing nature activates the adjacent α-carbons, making the protons on these carbons acidic and susceptible to deprotonation by a strong base. This can facilitate alkylation at the α-position. nih.gov

While generally stable, the sulfone can participate in specific reactions. Under forcing conditions, sulfones can undergo elimination of sulfur dioxide (SO₂). ucsb.edu A classic example is the Ramberg–Bäcklund reaction, which can transform α-halo sulfones into alkenes. nih.govucsb.edu Although less common for saturated cyclic sulfones, such transformations highlight the potential reactivity of the sulfone moiety beyond its structural role. The sulfone group's primary influence on the scaffold's reactivity is often through its powerful inductive effects.

The spiro[3.4]octane system contains inherent ring strain, particularly in the four-membered azetidine ring. This strain can be a driving force for ring-opening or rearrangement reactions under specific conditions. While specific examples for this compound are not extensively documented, related polycyclic sulfone derivatives are known to undergo ring-rearrangement metathesis (RRM) and ring-opening metathesis. nih.govbeilstein-journals.org These reactions typically involve olefinic substrates and specific catalysts, but they demonstrate the capacity of sulfone-containing rings to undergo significant structural changes. nih.govbeilstein-journals.org

Furthermore, rearrangements in related cyclic sulfur ylides have been shown to yield spiro-compounds or undergo ring expansion. rsc.org The synthesis of complex spirocyclic vinyl sulfones can also proceed through ring expansion mechanisms. rsc.org These examples suggest that the this compound core, under the right activating conditions, could potentially undergo skeletal rearrangements.

Introduction and Modification of Peripheral Functional Groups

The utility of the this compound scaffold is greatly enhanced by the introduction and subsequent modification of peripheral functional groups. These groups serve as "exit vectors" for building more complex molecules. lookchem.com

Derivatives of the core scaffold featuring a carbonyl group, such as a ketone, are particularly valuable synthetic intermediates. For instance, an oxa-azaspirocyclic ketone analog has been synthesized, demonstrating the feasibility of incorporating this functionality. lookchem.com The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org

This nucleophilic addition reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reactivity of the ketone is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org Common nucleophiles include organometallic reagents (e.g., Grignard or organolithium reagents), hydrides, amines, and cyanides. masterorganicchemistry.comyoutube.com Such additions provide a powerful method for introducing carbon-carbon or carbon-heteroatom bonds, leading to alcohols, amines, and other functionalized derivatives. youtube.com

Table 2: Representative Nucleophilic Additions to Ketone Derivatives Reactions based on general principles of carbonyl chemistry.

NucleophileReagent ExampleProduct Functional GroupReference
HydrideSodium Borohydride (NaBH₄)Secondary Alcohol youtube.com
OrganometallicMethylmagnesium Bromide (CH₃MgBr)Tertiary Alcohol youtube.com
CyanideHydrogen Cyanide (HCN)Cyanohydrin masterorganicchemistry.com
Primary AmineMethylamine (CH₃NH₂)Imine (after dehydration) masterorganicchemistry.com

A carboxylic acid group attached to the spirocyclic scaffold is a versatile handle for a multitude of chemical transformations. The synthesis of a 6-thia-2-azaspiro[3.4]octane derivative bearing a carboxylic acid has been reported, starting from the saponification of a corresponding ester. lookchem.com

This carboxylic acid can be converted into a wide range of other functional groups. For example, it can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). univ.kiev.ua It can be converted into an acyl chloride, amide, or ester through standard coupling reactions. researchgate.net A particularly notable transformation is the Curtius rearrangement, which converts the carboxylic acid, via an acyl azide (B81097) intermediate, into an amine, providing an alternative route to introduce a nitrogen-based functional group. lookchem.com

Table 3: Derivatization Strategies for a Carboxylic Acid Functional Group Data based on the target scaffold and analogous systems.

Reaction TypeReagentsResulting Functional GroupReference
Saponification (Ester to Acid)NaOH or KOHCarboxylic Acid lookchem.commdpi.com
ReductionLiAlH₄Primary Alcohol univ.kiev.ua
Amide CouplingAmine, Coupling Agent (e.g., EDC)Amide researchgate.net
Curtius RearrangementDPPA, heat; then H₂OAmine lookchem.com

Halogenation and Subsequent Cross-Coupling Reactions

The potential for halogenation of the this compound scaffold would likely target the carbon atoms adjacent to the sulfonyl group or the nitrogen atom of the sultam, depending on the reaction conditions and the presence of protecting groups.

Direct halogenation of the carbon framework of the spirocyclic system could prove challenging due to the electron-withdrawing nature of the sulfonyl group, which deactivates adjacent positions towards electrophilic attack. However, under radical conditions, halogenation might be feasible.

Alternatively, functionalization could be initiated at the nitrogen atom. N-protection, for instance with a Boc group, followed by directed ortho-metalation (DoM) strategies, could theoretically allow for the introduction of a halogen atom at a specific position on an appended aromatic ring, if one were present as a substituent.

Once a halogenated derivative is obtained, it could potentially undergo various cross-coupling reactions to introduce further molecular diversity. The specific type of cross-coupling would depend on the nature of the halogenated substrate and the desired bond formation.

Table 1: Hypothetical Cross-Coupling Reactions of a Halogenated this compound Derivative

Cross-Coupling ReactionCatalyst/ReagentsPotential Product
Suzuki CouplingPd catalyst, base, boronic acid/esterAryl or vinyl substituted derivative
Buchwald-Hartwig AminationPd catalyst, base, amineAminated derivative
Sonogashira CouplingPd/Cu catalyst, base, terminal alkyneAlkynylated derivative
Stille CouplingPd catalyst, organostannaneAryl, vinyl, or alkyl substituted derivative

Note: This table is illustrative and based on general cross-coupling methodologies. The feasibility and specific conditions for these reactions with a halogenated this compound would require experimental validation.

Chemoselective Transformations

The chemoselectivity of reactions involving this compound would be dictated by the relative reactivity of the sultam functionality. The sulfonamide nitrogen can act as a nucleophile, while the sulfonyl group is generally robust.

N-Functionalization: The nitrogen atom of the sultam is a key site for derivatization. It can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides in the presence of a base.

Acylation: Reaction with acyl chlorides or anhydrides.

Arylation: Transition-metal-catalyzed N-arylation reactions.

These transformations would allow for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship in a medicinal chemistry context.

Reduction: The sulfonyl group is generally resistant to reduction. However, under harsh conditions with strong reducing agents like lithium aluminum hydride (LiAlH4), the sultam ring could potentially be opened.

Stability and Robustness under Various Reaction Conditions

The this compound scaffold is expected to be relatively stable under a range of reaction conditions, a feature common to many spirocyclic systems and sulfonamides.

Acidic and Basic Conditions: Sulfonamides are known for their stability towards both acidic and basic hydrolysis, making them suitable protecting groups in many synthetic sequences. The spirocyclic nature of the molecule may further enhance its rigidity and stability.

Oxidative and Reductive Conditions: The sulfonyl group is in its highest oxidation state and is therefore inert to most oxidizing agents. As mentioned, it is also resistant to mild reducing conditions.

Thermal Stability: Spirocyclic frameworks are often thermally stable due to their rigid structures.

This general stability would likely allow for a wide range of chemical transformations to be performed on other parts of the molecule without compromising the core scaffold.

Structural Elucidation and Conformational Analysis of 6 Thia 7 Azaspiro 3.4 Octane 6,6 Dioxide

Advanced Spectroscopic Characterization

The precise molecular architecture of 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide has been determined through a combination of advanced spectroscopic techniques. These methods provide a comprehensive picture of the compound's connectivity and spatial arrangement.

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For this compound, both one-dimensional and two-dimensional NMR experiments are pivotal in confirming its constitution and stereochemistry.

The ¹H and ¹³C NMR spectra provide the fundamental confirmation of the molecular structure of this compound. The observed chemical shifts and multiplicities are in full agreement with the spirocyclic sultam framework.

The ¹H NMR spectrum, recorded in CDCl₃, displays distinct signals for the protons of the cyclobutane (B1203170) and the γ-sultam rings. nih.gov A singlet at 4.53 ppm is attributed to the N-H proton of the sulfonamide. nih.gov The protons of the methylene (B1212753) group adjacent to the nitrogen appear as a doublet at 3.36 ppm, while the methylene group attached to the sulfur atom resonates as a singlet at 3.17 ppm. nih.gov The protons of the cyclobutane ring are observed as multiplets in the range of 1.91-2.25 ppm. nih.gov

The ¹³C NMR spectrum further corroborates the structure with five distinct signals. nih.gov The spiro carbon atom is observed at 58.7 ppm. nih.gov The carbon atom of the methylene group adjacent to the sulfur atom appears at 54.6 ppm, while the carbon of the methylene group next to the nitrogen is found at 44.6 ppm. nih.gov The two methylene carbons of the cyclobutane ring are observed at 32.3 ppm and 16.0 ppm. nih.gov

Table 1: ¹H NMR Data for this compound in CDCl₃ nih.gov

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
4.53 s 1H N-H
3.36 d, J = 5.7 Hz 2H CH₂-N
3.17 s 2H CH₂-S
2.25 – 2.18 m 2H Cyclobutane CH₂
2.13 – 2.06 m 2H Cyclobutane CH₂

Table 2: ¹³C NMR Data for this compound in CDCl₃ nih.gov

Chemical Shift (δ, ppm) Assignment
58.7 Spiro C
54.6 CH₂-S
44.6 CH₂-N
32.3 Cyclobutane CH₂

While specific 2D NMR experimental data for this compound is not detailed in the available literature, the expected correlations can be inferred from the 1D NMR data to confirm connectivity and stereochemistry.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show correlations between the protons within the cyclobutane ring, confirming their geminal and vicinal relationships.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would link the proton signals to their directly attached carbon atoms, confirming the assignments made in the 1D spectra. For example, the proton signal at 3.36 ppm would correlate with the carbon signal at 44.6 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlations would establish the connectivity across the spirocyclic system. Key correlations would be expected from the cyclobutane protons to the spiro carbon and the methylene carbons of the sultam ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide insights into the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule. For instance, NOEs between protons on the cyclobutane ring and the sultam ring would help to define their relative orientation.

As of the current literature, a specific X-ray crystal structure for this compound has not been reported. However, the solid-state structure of a closely related spirocyclic γ-sultam, which features a piperidine (B6355638) ring instead of a cyclobutane ring, has been determined by X-ray diffraction. nih.gov This analogous structure reveals that the γ-sultam ring adopts an envelope conformation in the solid state. nih.gov In this conformation, the nitrogen atom is out of the mean plane formed by the other four atoms of the ring. nih.gov This information suggests that the γ-sultam ring in this compound is also likely to adopt a non-planar, envelope-like conformation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Studies

The conformational properties of this compound are largely dictated by the inherent strain and rigidity of its spirocyclic system.

The γ-sultam ring, being five-membered, is also subject to torsional strain. As suggested by the X-ray data of a related compound, this ring is likely to adopt a non-planar envelope conformation to alleviate some of this strain. nih.gov The spirocyclic nature of the compound further constrains the conformational flexibility of both rings, leading to a relatively rigid molecular scaffold. This rigidity is a desirable feature in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets.

Stereochemical Assignment and Diastereomeric Ratios

Detailed research into the stereochemistry of this compound has not yet been reported. The synthesis of this spirocyclic compound, involving the fusion of a cyclobutane ring with a tetrahydrothiazole 1,1-dioxide ring, presents the possibility of diastereomers. However, without experimental data from techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, definitive assignment of stereochemistry and determination of diastereomeric ratios are not possible.

Future studies would be necessary to isolate and characterize any potential stereoisomers. Such research would likely involve:

Chiral chromatography to separate enantiomers and diastereomers.

2D NMR techniques , such as NOESY (Nuclear Overhauser Effect Spectroscopy), to establish through-space proximity of protons and elucidate the relative stereochemistry.

Single-crystal X-ray diffraction to provide an unambiguous determination of the three-dimensional structure.

Table 1: Hypothetical Diastereomeric Ratio Data for this compound (Note: This table is a template for when data becomes available and does not represent current research findings.)

Diastereomer Method of Determination Diastereomeric Ratio
--- --- ---

Influence of Spiro-fusion on Conformation

The conformational properties of this compound are of significant interest due to the inherent ring strain and steric interactions imposed by the spirocyclic fusion of the cyclobutane and the five-membered tetrahydrothiazole 1,1-dioxide ring.

The cyclobutane ring is known to adopt a puckered or "butterfly" conformation to alleviate some of the eclipsing strain present in a planar structure. The five-membered tetrahydrothiazole ring typically exists in an envelope or twist conformation. The fusion at the spiro center introduces significant conformational constraints on both rings.

Computational modeling and experimental analysis would be required to understand:

The preferred conformation of each ring within the spirocyclic system.

The energetic barriers to conformational interconversion.

The sulfone group, with its tetrahedral geometry and the presence of two oxygen atoms, is expected to play a significant role in dictating the conformational preferences through steric hindrance and dipole-dipole interactions.

Table 2: Predicted Conformational Parameters for this compound (Note: This table is a template for when data becomes available and does not represent current research findings.)

Ring System Predicted Conformation Key Torsional Angles (°)
Cyclobutane Ring --- ---

Further research is essential to elucidate the specific structural and conformational details of this compound.

Computational and Theoretical Investigations of 6 Thia 7 Azaspiro 3.4 Octane 6,6 Dioxide

Quantum Chemical Calculations (e.g., DFT Studies)

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational investigation of 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide. At present, there are no published studies detailing Density Functional Theory (DFT) calculations or other quantum chemical methods specifically applied to this compound. The following subsections outline the types of analyses that would be critical in characterizing this molecule, though no specific data can be presented.

Energetic and Geometric Analysis of Isomers

Currently, there is no available research that has computationally explored the energetic and geometric properties of potential isomers of this compound. Such a study would be essential to determine the relative stabilities of any stereoisomers or constitutional isomers and to provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.

Reaction Mechanism Elucidation (e.g., Transition State Analysis)

The elucidation of reaction mechanisms involving this compound through computational methods, such as transition state analysis, has not been reported in the existing scientific literature. This type of investigation would be invaluable for understanding the reactivity of the compound, predicting potential reaction pathways, and determining the energy barriers associated with these transformations.

Prediction of Spectroscopic Properties

There are no published computational studies that predict the spectroscopic properties of this compound. The prediction of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), is a standard application of quantum chemical calculations and would be instrumental in the experimental identification and characterization of this compound.

Molecular Modeling and Dynamics Simulations

Similar to the lack of quantum chemical data, there is a notable absence of molecular modeling and dynamics simulation studies focused on this compound in the public domain.

Conformational Energy Landscape Exploration

An exploration of the conformational energy landscape of this compound has not been documented. Such simulations would identify the low-energy conformations of the molecule, providing insight into its flexibility and the preferred spatial arrangements of its constituent rings.

Ligand-Receptor Interaction Modeling (Conceptual)

Conceptual modeling of the potential interactions between this compound and biological receptors is not available in the current body of scientific research. While spirocyclic scaffolds are of interest in medicinal chemistry, no specific ligand-receptor interaction models have been proposed or computationally evaluated for this particular compound.

Theoretical Bioisosteric Analysis

A critical aspect of evaluating a new chemical motif is its potential to act as a bioisostere for commonly used pharmacophores. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. Such an analysis for this compound would provide valuable insights for its application in drug design.

Comparison with Piperazine (B1678402) and Other Common Motifs

Piperazine is a ubiquitous motif in medicinal chemistry, valued for its physicochemical properties and its ability to engage in crucial hydrogen bonding interactions. A comparative analysis of this compound with piperazine would require a detailed examination of their respective properties.

Table 1: Comparative Physicochemical Properties

Property This compound Piperazine
Molecular Weight ( g/mol ) Data Not Available 86.14
LogP Data Not Available -1.5
pKa Data Not Available 9.8
Hydrogen Bond Donors Data Not Available 2
Hydrogen Bond Acceptors Data Not Available 2

This is an interactive data table. The lack of available data for this compound prevents a direct comparison.

Without computational studies to generate these values for the target compound, a meaningful bioisosteric comparison remains impossible. Such studies would typically involve quantum mechanical calculations to determine electronic properties, molecular mechanics for conformational analysis, and simulations to assess properties like solvation and lipophilicity.

Evaluation of 3D Chemical Space Exploration

The three-dimensional shape of a molecule is a critical determinant of its biological activity. The exploration of novel regions of chemical space is a primary driver for the synthesis of spirocyclic compounds. The rigidity of the this compound core is expected to confer a well-defined three-dimensional structure.

The analysis of 3D chemical space is often quantified using descriptors such as Principal Moments of Inertia (PMI), which describe the mass distribution of a molecule and can be visualized in a triangular plot. This plot helps to classify molecular shapes as rod-like, disk-like, or sphere-like.

Table 2: 3D Molecular Shape Descriptors

Descriptor This compound Piperazine
Normalized Principal Moment of Inertia 1 (NPR1) Data Not Available Data Not Available
Normalized Principal Moment of Inertia 2 (NPR2) Data Not Available Data Not Available
Sphericity Data Not Available Data Not Available

This is an interactive data table. The absence of calculated 3D descriptors for both this compound and a comparable analysis for piperazine in the public domain prevents a quantitative assessment of their respective shapes.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Chemical Biology

Design Principles for Modulating Biological Interactions

The unique architecture of 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide offers distinct advantages in the design of bioactive molecules. Its spirocyclic nature and the presence of a sulfone group are key determinants of its molecular properties and interaction capabilities.

Spirocyclic scaffolds are increasingly sought after in modern drug discovery due to their inherent three-dimensional character. bldpharm.com Unlike flat, aromatic systems, spirocycles introduce a rigid, complex 3D geometry into a molecule. researchgate.net The this compound core is built around a central spiro-carbon atom, which joins a cyclobutane (B1203170) ring and a five-membered sultam (a cyclic sulfonamide) ring.

This arrangement has several important consequences for molecular design:

Conformational Rigidity : The fusion of the two rings severely restricts the number of possible conformations the molecule can adopt. researchgate.net This rigidity can be advantageous as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. It also presents a more defined shape to a binding pocket.

Three-Dimensional Vectorial Orientation : The rigid scaffold orients substituent groups in precise vectors in three-dimensional space. This allows for optimized interactions with specific residues in a target protein, enhancing potency and selectivity. bldpharm.com

Exploration of Novel Chemical Space : The introduction of spirocyclic systems allows medicinal chemists to move away from "flatland" and explore novel, unoccupied chemical space, which can lead to new intellectual property. researchgate.netrsc.org The increased fraction of sp3-hybridized carbons (Fsp3) in such scaffolds is often correlated with improved clinical success rates. bldpharm.com

The sulfone group (SO₂) is a critical functional moiety within the this compound scaffold. nih.gov As part of the cyclic sulfonamide (sultam) ring, its properties are integral to the molecule's potential biological interactions.

Key roles of the sulfone group include:

Hydrogen Bond Acceptor : The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. nih.gov This allows the scaffold to form crucial hydrogen bonding interactions with hydrogen bond donors (like N-H or O-H groups) on amino acid residues within a protein's active site. nih.gov

Polarity and Solubility : The sulfone is a highly polar group, which can enhance the aqueous solubility of a molecule. Improved solubility is a desirable property for drug candidates. namiki-s.co.jp

Metabolic Stability : Sulfones are generally resistant to metabolic degradation. namiki-s.co.jpresearchgate.net Incorporating this group can improve the pharmacokinetic profile of a lead compound by preventing rapid metabolism. namiki-s.co.jp The sulfur atom is in its highest oxidation state (S(VI)), making it chemically stable. namiki-s.co.jp

Functional Group Contributions to Binding Affinity or Enzymatic Modulation (Theoretical/In Vitro Focus)

While specific in vitro data for this compound is not extensively documented in publicly available literature, a theoretical analysis of its functional groups allows for predictions of their contributions to binding or enzymatic modulation. The scaffold combines several key functionalities that can be fine-tuned to interact with a biological target.

The secondary amine within the sultam ring provides a hydrogen bond donor, complementing the acceptor capability of the sulfone oxygens. The cyclobutane portion of the spirocycle provides a non-polar surface that can engage in favorable van der Waals or hydrophobic interactions with non-polar regions of a binding site. The true potential of this scaffold lies in the derivatization at the nitrogen atom or the carbon framework, allowing for the introduction of various functional groups to probe structure-activity relationships for a specific biological target.

Stereochemical Influence on Biological Pathways

The parent scaffold of this compound is achiral. However, substitution on the cyclobutane or the sultam ring can introduce one or more stereocenters. Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity.

Should chiral centers be introduced, the resulting enantiomers or diastereomers would be expected to interact differently with chiral biological targets like enzymes and receptors. One stereoisomer (the eutomer) may exhibit significantly higher affinity or efficacy than the other (the distomer). The fixed three-dimensional arrangement of substituents by the rigid spirocyclic core would make the effects of stereochemistry particularly pronounced. Specific studies detailing the stereochemical influence of substituted this compound derivatives on biological pathways are not prominently available.

Scaffold Hopping and Bioisosteric Replacement Strategies Involving this compound

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule but possess improved properties such as potency, selectivity, or pharmacokinetics. nih.gov Bioisosteric replacement, a related concept, involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of maintaining or improving biological activity. spirochem.comcambridgemedchemconsulting.com

The rigid, three-dimensional this compound scaffold is an excellent candidate for such strategies. spirochem.com It can be considered a bioisosteric replacement for other cyclic amines or diamines that are common in drug molecules, such as piperidine (B6355638) or piperazine (B1678402). rsc.org The key advantage of using a spirocyclic scaffold like this is the introduction of greater three-dimensional complexity and rigidity compared to simpler monocyclic systems. bldpharm.comrsc.org This can lead to enhanced selectivity for the target protein over off-targets. For example, replacing a flexible piperazine ring with a rigid diazaspiro[3.3]heptane has been shown to improve target selectivity and reduce cytotoxicity. bldpharm.com

By employing this scaffold, medicinal chemists can "hop" from known chemical series into a novel, patentable chemical space while preserving the key binding interactions necessary for biological function. nih.gov

Applications of 6 Thia 7 Azaspiro 3.4 Octane 6,6 Dioxide As an Advanced Chemical Building Block

Utility in the Construction of Complex Molecular Architectures

The compact and conformationally constrained nature of the 6-thia-7-azaspiro[3.4]octane 6,6-dioxide scaffold makes it an attractive component for the synthesis of complex molecular structures. Its spirocyclic core introduces a well-defined three-dimensional geometry into target molecules, a feature increasingly sought after in modern drug discovery to improve target engagement and specificity. The sulfonyl group provides a site for further functionalization and can act as a key pharmacophoric element.

While direct incorporation into the total synthesis of natural products is an emerging area of research, the principles of its utility can be seen in the broader context of spirocyclic sulfonamides. These motifs are used to create intricate polyheterocyclic systems through methods like Excited State Intramolecular Proton Transfer (ESIPT), which can rapidly generate molecular complexity. mdpi.comnih.gov The defined stereochemistry of the spiro center allows for precise control over the spatial arrangement of substituents, which is crucial in the construction of architecturally complex and biologically active molecules. The synthesis of spiro-grafted macrocyclic sulfonamides with quaternary stereocenters highlights the potential of such building blocks in creating sophisticated molecular designs. mdpi.com

Role as a Multifunctional Module in Medicinal Chemistry Research (Scaffold Development)

In medicinal chemistry, the this compound core serves as a multifunctional module for the development of novel therapeutic scaffolds. researchgate.net Spirocyclic structures are known to enhance the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter often correlated with improved clinical success. researchgate.net This is attributed to the increased saturation and three-dimensionality, which can lead to better metabolic stability, aqueous solubility, and binding affinity. researchgate.net

The sulfonamide group within the scaffold is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities. ekb.egajchem-b.commdpi.com The combination of the spirocyclic core and the sulfonamide moiety in this compound offers a unique opportunity for "scaffold hopping," a strategy used to discover new intellectual property and improve upon existing drug classes by replacing a central molecular core while retaining key binding interactions. nih.govresearchgate.net For instance, spirocyclic sulfonamides have been investigated as potent and selective inhibitors of various enzymes, such as carbonic anhydrases and protein kinases, demonstrating the therapeutic potential of this scaffold class. nih.govresearchgate.net

Integration into Diverse Compound Libraries for High-Throughput Screening (HTS)

The suitability of this compound as a building block extends to its use in the creation of diverse compound libraries for high-throughput screening (HTS). nih.gov HTS campaigns rely on large collections of chemically diverse molecules to identify novel hits against biological targets. nih.govnih.govstanford.edu The three-dimensional character of spirocyclic compounds like this compound allows for the exploration of a broader region of chemical space compared to traditional, flatter molecules. sigmaaldrich.com

Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse and complex molecules for screening libraries. nih.govnih.govcam.ac.uk The functional handles on the this compound scaffold, such as the secondary amine, can be readily derivatized, allowing for the rapid generation of a library of analogues with varied substituents. This modular approach is ideal for creating focused libraries around a privileged spirocyclic core, increasing the probability of identifying potent and selective modulators of biological targets. The inclusion of such sp3-rich, complex scaffolds in screening collections is a key strategy for improving the quality and success rate of hit identification in drug discovery. lifechemicals.com

Development of Novel Heterocyclic Systems Incorporating the this compound Motif

The reactivity of the this compound core can be harnessed to construct novel heterocyclic systems. The inherent strain and functionality of the azetidine (B1206935) and thiolane dioxide rings can be exploited in ring-opening, ring-expansion, or annulation reactions to generate fused or bridged heterocyclic architectures. nih.gov

For example, the nitrogen atom of the azetidine ring can serve as a nucleophile to participate in cyclization reactions with appropriately tethered electrophiles, leading to the formation of new fused ring systems. researchgate.net Furthermore, reactions targeting the carbon framework of the spirocycle can lead to the construction of more elaborate polycyclic structures. The development of such novel heterocyclic systems is of significant interest in medicinal chemistry, as it can lead to the discovery of compounds with unique pharmacological profiles. The synthesis of fused polyheterocyclic sulfonamides through photochemical methods illustrates the potential for transforming simple sulfonamide-containing precursors into complex heterocyclic scaffolds. mdpi.com

Interactive Data Table: Properties of Related Spirocyclic Scaffolds

Spirocyclic ScaffoldKey FeaturesPotential Applications
2,6-Diazaspiro[3.3]heptanePiperazine (B1678402) bioisostere, rigid structureCNS disorders, oncology
2-Oxa-6-azaspiro[3.4]octaneMorpholine surrogate, improved solubilityMetabolic diseases, inflammation
6-Thia-7-azaspiro[3.4]octaneConstrained sulfonamide isostereEnzyme inhibition, ion channel modulation
2,6-Diazaspiro[3.4]octanePrivileged structure in bioactive compoundsAntiviral, anticancer

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

The primary academic contribution of scaffolds like 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide lies in their ability to serve as advanced, sp³-enriched building blocks for drug discovery. nih.gov These structures provide novel frameworks that mimic saturated nitrogen heterocycles such as pyrrolidine (B122466), while offering a defined three-dimensional orientation of substituents. nih.govresearchgate.net Spirocycles are gaining significant attention as they can enhance molecular complexity and novelty, improve physicochemical properties, and offer access to underexplored regions of chemical space. bldpharm.comnih.gov The inherent rigidity of the spirocyclic core can reduce the conformational entropy penalty upon binding to a biological target, potentially leading to increased potency and selectivity. uc.pttandfonline.com

Despite their potential, significant challenges remain, primarily centered on synthetic accessibility. The construction of spirocyclic systems, particularly those containing strained rings or multiple heteroatoms, can be complex and synthetically demanding. tandfonline.comnih.gov Key challenges include:

Stereocontrol: The spiro carbon is a quaternary stereocenter, and controlling its configuration during synthesis is a non-trivial challenge.

Scalability: Many reported syntheses are limited to a small scale, and developing robust, scalable routes suitable for library synthesis or further development remains a hurdle.

Limited Diversity: The range of commercially available spirocyclic building blocks is still limited, hindering broader exploration by medicinal chemists. nih.gov

The development of this field is thus hindered by the complexity and challenges associated with the synthesis of these intricate structures. tandfonline.comnih.gov

Emerging Synthetic Methodologies and Technologies

Overcoming the synthetic challenges associated with spirocycles like this compound is a key focus of modern organic chemistry. Several emerging methodologies offer promising avenues for the efficient construction of these scaffolds.

One notable approach is the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides, which provides direct access to spirocyclic γ-sultams. nih.govresearchgate.net This method relies on the reduction of a nitrile group followed by an intramolecular sulfonylation under mild conditions, achieving cyclization with considerable efficiency on a significant scale. nih.gov Other innovative strategies include diversity-oriented synthesis , which utilizes methods like ring-closing metathesis (RCM), epoxide opening, and reductive amination to generate a wide array of functionalized azaspirocycles. nih.govacs.orgorganic-chemistry.org

Transition-metal catalysis has also emerged as a powerful tool. For instance, rhodium-catalyzed cyclopropanation of exocyclic olefins has been developed for the highly enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes. acs.orgacs.org Furthermore, novel strategies such as the strain-release driven spirocyclization of bicyclo[1.1.0]butanes with azomethine imines, catalyzed by scandium, provide access to previously inaccessible diazaspiro[3.4]octanes. nih.gov

The table below summarizes some of these modern synthetic techniques applicable to the synthesis of spirocyclic sultams and related azaspirocycles.

MethodologyKey FeaturesPotential Advantages
Reductive Cyclization One-pot reaction of cyanoalkylsulfonyl fluorides. nih.govresearchgate.netHigh efficiency (48-84% yields), mild conditions, scalable. nih.gov
Ring-Closing Metathesis (RCM) Cyclization of diene precursors containing a sulfonamide. organic-chemistry.orgGood to excellent yields, applicable to various ring sizes.
Rhodium-Catalyzed Cyclopropanation Asymmetric catalysis using donor/acceptor carbenes. acs.orgacs.orgHigh enantioselectivity and diastereoselectivity.
Strain-Release Spirocyclization Scandium-catalyzed reaction of bicyclo[1.1.0]butanes. nih.govAccess to novel and previously inaccessible spirocyclic scaffolds.
[3+2] Cycloaddition Reaction of azomethine ylides with olefins. researchgate.netresearchgate.netEfficient construction of five-membered heterocyclic rings.

These advanced synthetic methods are crucial for streamlining the production of spirocyclic compounds, making them more accessible for medicinal chemistry programs. tandfonline.com

Potential for Further Exploration of Chemical Space

The this compound scaffold is an ideal starting point for the systematic exploration of chemical space. nih.govresearchgate.net Its rigid, three-dimensional structure allows for the precise positioning of functional groups in vectors not achievable with flat molecules. The high sp³ carbon content is a desirable feature for creating compound libraries aimed at novel biological targets. nih.govresearchgate.net

Systematic exploration involves creating a library of analogues by introducing diverse substituents at various positions on the scaffold. The 6-Thia-7-azaspiro[3.4]octane core offers several points for such diversification. The introduction of these diversity elements can modulate the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for developing successful drug candidates. bldpharm.com

The table below illustrates potential points for chemical diversification on the core scaffold.

Diversification PointRing SystemPotential ModificationsDesired Outcome
Cyclobutane (B1203170) RingAlkyl, Aryl, Halogen, HydroxylExplore interactions in hydrophobic/hydrophilic pockets
Cyclobutane RingAlkyl, Aryl, Halogen, HydroxylModulate steric profile and vector orientation
Pyrrolidine Ring (α to N)Alkyl, Functionalized side chainsIntroduce new binding motifs, alter conformation
R⁴ Pyrrolidine Ring (α to S)Alkyl, Functionalized side chainsFine-tune electronic properties and stability

By systematically preparing and screening libraries based on this scaffold, researchers can explore new regions of biologically relevant chemical space, increasing the probability of discovering novel therapeutic agents. nih.govnih.gov

Advances in Theoretical and Computational Approaches for Spirocycles

Concurrent with synthetic advances, theoretical and computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of spirocyclic systems. aip.org Computational studies provide deep insights into reaction mechanisms, stereoselectivity, and conformational preferences, thereby guiding synthetic efforts and rational drug design. news-medical.net

For example, Density Functional Theory (DFT) calculations have been instrumental in elucidating the stepwise mechanism of the sulfa-Staudinger cycloaddition to form β-sultams, a related class of compounds. researchgate.netacs.org Such studies can predict the stability of intermediates and transition states, explaining observed product distributions.

In the realm of asymmetric catalysis, computational modeling is used to rationalize the high levels of stereoselectivity observed in reactions. For the rhodium-catalyzed synthesis of azaspiro[n.2]alkanes, computational studies revealed that the stereochemical outcome is controlled by how the substrate fits into the chiral pocket created by the catalyst's ligands. acs.orgacs.org This predictive power allows for the in-silico design of catalysts for new, desired transformations.

Computational analysis is also a powerful tool for charting the chemical space of bioactive spirocycles. nih.gov By analyzing databases of known active compounds, researchers can identify privileged spirocyclic ring combinations and scaffold types, inspiring the design and synthesis of new libraries with a higher likelihood of biological activity. nih.gov For this compound, computational approaches can be used to predict its conformational landscape, electronic properties, and potential interactions with biological targets, accelerating its development as a valuable scaffold in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Thia-7-azaspiro[3.4]octane 6,6-dioxide, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Key synthetic routes include cycloaddition reactions or sulfonation of precursor spirocyclic amines. Critical analytical techniques involve nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Pharmacopeial standards emphasize rigorous characterization to meet ≥98% purity thresholds .

Q. How does the spirocyclic architecture of this compound influence its reactivity and stability under different experimental conditions?

  • Methodological Answer : The spirocyclic structure confers rigidity, reducing conformational flexibility and enhancing thermal stability. Reactivity studies should employ differential scanning calorimetry (DSC) to assess decomposition temperatures and kinetic experiments (e.g., Arrhenius plots) under varied pH and solvent conditions. Comparative studies with non-spirocyclic analogs can isolate structural effects .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular dynamics) are employed to predict the biological activity or degradation pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites, while molecular dynamics simulations model interactions with biological targets (e.g., β-lactamases). Machine learning algorithms trained on sulfone databases can predict metabolic pathways, guiding experimental validation via LC-MS/MS .

Q. How can researchers resolve contradictory data regarding the compound's enzyme inhibition efficacy across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorometric vs. colorimetric). Apply statistical meta-analysis to identify confounding variables (e.g., buffer ionic strength, enzyme isoforms). Theoretical frameworks like transition-state analog theory should guide mechanistic reinterpretation of discordant data .

Q. What factorial design approaches optimize reaction yields in multi-step syntheses of spirocyclic sulfones like this compound?

  • Methodological Answer : Use a 2³ factorial design to test variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design might reveal that yields peak at 80°C with 5 mol% Pd catalyst in acetonitrile .

Methodological and Theoretical Frameworks

Q. Which biochemical theories guide the development of this compound as a potential enzyme inhibitor?

  • Methodological Answer : Transition-state analog theory underpins its design, where the sulfone group mimics tetrahedral intermediates in β-lactamase catalysis. Molecular docking studies (AutoDock Vina) validate binding to active sites, complemented by free-energy perturbation calculations .

Q. What statistical methods validate the purity and potency of this compound in heterogeneous catalytic systems?

  • Methodological Answer : Multivariate analysis (PCA or PLS) correlates catalyst properties (e.g., pore size, acidity) with yield/purity. Batch-to-batch consistency is assessed via control charts (X-bar and R charts) with acceptance criteria (e.g., ±2% purity deviation) .

Q. How should researchers formulate testable hypotheses for structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Use scaffold-hopping strategies to modify substituents while retaining the spirocyclic core. Hypotheses might state: "Electron-withdrawing groups at C3 enhance β-lactamase affinity by 20%." Validate via SPR (surface plasmon resonance) binding assays and X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.